molecular formula C21H18N2O3 B5727912 N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide

N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide

Cat. No. B5727912
M. Wt: 346.4 g/mol
InChI Key: JGTJAZUROGOTSZ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide, commonly known as FABP4 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FABP4 is a protein that plays a crucial role in lipid metabolism and inflammation, making it an attractive target for drug development.

Mechanism of Action

FABP4 inhibitor works by binding to the FABP4 protein, thereby blocking its activity. FABP4 plays a crucial role in transporting fatty acids to various organs, including the liver, muscles, and adipose tissue. Inhibition of FABP4 prevents the uptake of fatty acids by these organs, leading to a reduction in lipid accumulation and inflammation.
Biochemical and Physiological Effects
Studies have shown that FABP4 inhibitor can improve glucose tolerance, reduce insulin resistance, and prevent the development of obesity and diabetes. Additionally, FABP4 inhibitor has been shown to reduce inflammation and prevent the development of atherosclerosis, making it a promising therapeutic agent for cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FABP4 inhibitor is its specificity towards the FABP4 protein, making it a highly targeted therapeutic agent. However, the synthesis of FABP4 inhibitor is complex and requires specialized equipment and expertise. Additionally, further studies are needed to determine the optimal dosage and administration of FABP4 inhibitor.

Future Directions

Future research on FABP4 inhibitor should focus on its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and administration of FABP4 inhibitor. The development of more efficient and cost-effective synthesis methods for FABP4 inhibitor could also lead to its widespread use in clinical settings. Finally, the development of FABP4 inhibitors with improved pharmacokinetic properties could further enhance their therapeutic potential.

Synthesis Methods

The synthesis of FABP4 inhibitor involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction between 4-methylbenzoic acid and thionyl chloride, followed by the addition of N-(3-aminophenyl)-3-(2-furyl)acrylamide. The resulting product is then treated with trifluoroacetic acid to remove the protecting group, leading to the formation of FABP4 inhibitor.

Scientific Research Applications

FABP4 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. Studies have shown that inhibition of FABP4 can improve insulin sensitivity, reduce inflammation, and prevent atherosclerosis.

properties

IUPAC Name

N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-15-7-9-16(10-8-15)21(25)23-18-5-2-4-17(14-18)22-20(24)12-11-19-6-3-13-26-19/h2-14H,1H3,(H,22,24)(H,23,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTJAZUROGOTSZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.